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Compound of Interest

Compound Name: T-448

Cat. No.: B10818677

Note to the Reader: The designation "T-448" in scientific literature can refer to at least two
distinct investigational compounds in cancer research: EOS-448 (Belrestotug), an anti-TIGIT
antibody for immuno-oncology, and TAK-448, a kisspeptin analog for prostate cancer. This
document provides detailed application notes and protocols for both compounds, organized
into separate sections for clarity.

Section 1: EOS-448 (Belrestotug) - An Anti-TIGIT
Monoclonal Antibody
Application Notes

EOS-448 (also known as Belrestotug or GSK4428859A) is a human immunoglobulin G1
(hlgG1) monoclonal antibody that targets the T-cell immunoreceptor with Ig and ITIM domains
(TIGIT).[1][2] TIGIT is an immune checkpoint receptor expressed on various immune cells,
including activated T cells, regulatory T cells (Tregs), and natural killer (NK) cells.[3][4] Its
ligands, such as CD155 (PVR) and CD112, are often overexpressed on tumor cells.[5] The
binding of TIGIT to its ligands transmits inhibitory signals that suppress the anti-tumor immune
response.[4][5]

EOS-448 is designed to enhance the anti-tumor immune response through a multi-faceted
mechanism of action:[6][7][8]

» Blocking the TIGIT-Ligand Interaction: By binding to TIGIT, EOS-448 prevents its interaction
with CD155 and CD112, thereby releasing the "brakes"” on T cells and NK cells and allowing
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for their activation.[5][6]

o Depletion of TIGIT-high Cells: As an IgG1 antibody, EOS-448 has a functional Fc domain
that can engage Fc gamma receptors (FcyR) on other immune cells.[1][9] This engagement
can lead to antibody-dependent cell-mediated cytotoxicity (ADCC) and the depletion of cells
with high TIGIT expression, such as immunosuppressive Tregs and exhausted T cells within
the tumor microenvironment.[6][7]

» Activation of Antigen-Presenting Cells (APCs): The FcyR engagement by EOS-448 can also
lead to the activation of APCs, further enhancing the anti-tumor immune response.[10]

Preclinical and clinical studies have shown that EOS-448 can lead to an increased effector
CDS8 T cell to Treg ratio, restore T cell function, and mediate potent anti-tumor activity, both as a
monotherapy and in combination with other immunotherapies like anti-PD-1 antibodies.[1][9]
[10] It is currently being investigated in clinical trials for advanced solid tumors.[6][11][12][13]

Data Presentation

Table 1. Summary of Preclinical Efficacy of EOS-448 in a Murine Colon Cancer Model

Treatment Group Outcome Finding

EOS-448 (murine surrogate) + ] Strong anti-tumor effect
) Anti-tumor effect

anti-PD-1 mAb observed.[1]

) Correlated with Treg depletion
Treg depletion o
within the tumor.[1]

Correlated with CD8 T cell

activation within the tumor.[1]

CDS8 T cell activation

_ _ Inactive, highlighting the
EOS-448 (Fc-disabled version)

_ Anti-tumor effect importance of FcyR
+ anti-PD-1 mAb

engagement.[10]

Table 2: Summary of Phase 1 Clinical Trial Data for EOS-448 Monotherapy in Advanced Solid
Tumors
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Parameter Finding

) ) 20 evaluable patients with advanced, difficult-to-
Patient Population
treat cancers.[6]

Favorable tolerability profile with no dose-

Tolerability o o
limiting toxicities observed.[6][11]
1 confirmed partial response (in a
Clinical Activity pembrolizumab-resistant melanoma patient) and

9 stable diseases.[6][11]

- Sustained depletion of suppressive Tregs and
terminally exhausted TIGIT-high CD8+ T cells.
] [71[9] - Increased effector CD8/Treg ratio.[9] -
Pharmacodynamics ) o
Increased Ki67 expression in memory CD8 T
cells.[9] - Significant decrease in TIGIT+ cells in

21 out of 22 tested paired tumor biopsies.[9]

Experimental Protocols

Protocol 1: Flow Cytometry Analysis of T-cell Subsets and Activation Markers in Peripheral
Blood Mononuclear Cells (PBMCs)

This protocol is a representative method for assessing the pharmacodynamic effects of EOS-
448 on immune cell populations from patient blood samples.

1. Objective: To quantify the populations of regulatory T cells (Tregs), effector T cells, and the
expression of activation markers (e.g., Ki67) following EOS-448 treatment.

2. Materials:

e Whole blood collected in EDTA tubes.

e Ficoll-Paque PLUS.

e Phosphate-Buffered Saline (PBS).

» Fetal Bovine Serum (FBS).

» Fluorescently conjugated antibodies against: CD3, CD4, CD8, CD25, FOXP3, Ki67, TIGIT.
o Live/Dead fixable dead cell stain.

e Foxp3/ Transcription Factor Staining Buffer Set.
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Flow cytometer.
. Procedure:

PBMC Isolation: a. Dilute whole blood 1:1 with PBS. b. Carefully layer the diluted blood over
Ficoll-Paque in a conical tube. c. Centrifuge at 400 x g for 30 minutes at room temperature
with the brake off. d. Aspirate the upper layer and carefully collect the buffy coat (PBMC
layer). e. Wash PBMCs twice with PBS containing 2% FBS.

Surface Staining: a. Resuspend PBMCs in PBS. b. Add Live/Dead stain and incubate for 20
minutes at room temperature, protected from light. c. Wash cells with PBS + 2% FBS. d.
Resuspend cells in PBS + 2% FBS and add the cocktail of surface antibodies (CD3, CD4,
CDS8, CD25, TIGIT). e. Incubate for 30 minutes at 4°C in the dark. f. Wash cells twice with
PBS + 2% FBS.

Intracellular Staining (for FOXP3 and Ki67): a. Fix and permeabilize the cells using the
Foxp3 / Transcription Factor Staining Buffer Set according to the manufacturer's instructions.
b. Add the intracellular antibody cocktail (FOXP3, Ki67). c. Incubate for 30-45 minutes at
room temperature in the dark. d. Wash cells with permeabilization buffer.

Data Acquisition: a. Resuspend cells in PBS + 2% FBS. b. Acquire data on a flow cytometer.
Data Analysis: a. Gate on live, singlet cells. b. Identify CD4+ and CD8+ T-cell populations. c.
Within the CD4+ population, identify Tregs (e.g., CD25+ FOXP3+). d. Analyze the expression
of Ki67 in different T-cell subsets. e. Calculate the ratio of effector CD8+ T cells to Tregs.

Mandatory Visualization
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Caption: Mechanism of action of EOS-448.

Section 2: TAK-448 - A Kisspeptin Analog
Application Notes

TAK-448 is an investigational oligopeptide analog of kisspeptin, a naturally occurring ligand for
the G protein-coupled receptor GPR54 (also known as KISS1R).[14][15] The kisspeptin
signaling pathway plays a crucial role in the regulation of the hypothalamic-pituitary-gonadal
(HPG) axis, which controls the production of testosterone.[16][17]
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In the context of prostate cancer, which is often androgen-dependent, the goal of treatment is
to reduce testosterone levels. While acute administration of a kisspeptin analog can stimulate
the HPG axis, continuous or sustained exposure leads to desensitization and downregulation
of the pathway, resulting in a profound and sustained suppression of testosterone to castration
levels.[15][18]

TAK-448 is being developed as a novel androgen deprivation therapy (ADT) for prostate
cancer.[19] Studies have shown that continuous administration of TAK-448, either through
infusion or as a depot formulation, effectively reduces plasma testosterone and prostate-
specific antigen (PSA) levels in both healthy males and patients with prostate cancer.[14][15]
[20] Preclinical studies in rat models of androgen-sensitive prostate cancer have demonstrated
its potent anti-tumor activity.[19]

Data Presentation

Table 3: Pharmacodynamic Effects of TAK-448 in a Phase 1 Study

Population Dosing Regimen Key Findings

) Testosterone levels dropped to
14-day continuous ]
) ) below-baseline by 60 hours
Healthy Males subcutaneous infusion (>0.1 )
and reached sustained below-
mg/day) .
castration levels by day 8.[14]

- Testosterone decreased to
<20 ng/dL in 4 out of 5
) 1-month depot injection (12 mg  patients.[14] - PSA levels
Prostate Cancer Patients )
or 24 mq) decreased by >50% in all
patients receiving the 24 mg

dose.[14]

Table 4: Preclinical Data for TAK-448 in a Rat Prostate Cancer Model
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Parameter

Finding

Model

JDCaP androgen-dependent prostate cancer rat
model.[18]

Effect on Testosterone

Continuous subcutaneous administration (=10
pmol/h) led to a rapid reduction of plasma
testosterone to castrate levels within 3-7 days,

which was sustained for 4 weeks.[18]

Effect on PSA

A related kisspeptin analog, TAK-683, reduced
plasma PSA in this model.[18]

Comparison to Leuprolide

The suppressive effects of TAK-448 on
testosterone were more rapid and profound than
those of the GnRH analog leuprolide.[18]

Experimental Protocols

Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Testosterone Measurement in

Serum

This protocol provides a general framework for quantifying serum testosterone levels, a key

pharmacodynamic endpoint for TAK-448 studies.

1. Objective: To measure the concentration of testosterone in serum samples from subjects

treated with TAK-448.
2. Materials:

e Serum samples from patients.

o Commercially available Testosterone ELISA kit (which typically includes a testosterone-
coated microtiter plate, enzyme conjugate, calibrators, controls, wash solution, substrate,

and stop solution).
e Microtiter plate reader.
e Deionized water.
o Absorbent paper.

3. Procedure:
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Reagent Preparation: a. Allow all reagents and samples to reach room temperature. b.
Prepare the wash solution by diluting the concentrated buffer with deionized water as per the
kit instructions.

Assay Procedure: a. Secure the required number of antibody-coated microtiter wells in the
holder. b. Pipette 25 pL of each calibrator, control, and patient sample into the appropriate
wells. c. Dispense 200 pL of the enzyme conjugate into each well. d. Mix thoroughly for 10
seconds. e. Incubate for 60 minutes at room temperature.

Washing: a. Decant the contents of the wells. b. Wash the wells three times with 400 pL of
diluted wash solution per well. c. After the final wash, strike the plate sharply on absorbent
paper to remove any residual liquid.

Substrate Incubation and Measurement: a. Add 200 pL of the substrate solution to each well.
b. Incubate for 15 minutes at room temperature. c. Add 100 pL of the stop solution to each
well to terminate the reaction. d. Read the absorbance of each well at 450 nm using a
microtiter plate reader within 10 minutes of adding the stop solution.

Data Analysis: a. Calculate the average absorbance for each set of calibrators, controls, and
samples. b. Plot a standard curve of absorbance versus the concentration of the calibrators.
c. Determine the testosterone concentration in the patient samples by interpolating their
absorbance values from the standard curve.

Mandatory Visualization

Caption: TAK-448 signaling pathway in testosterone suppression.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Methodological & Application

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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